2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline
Overview
Description
“2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C11H13BrF3N . It is similar to “4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” which has a molecular weight of 268.08 .
Molecular Structure Analysis
The molecular structure of “2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline” can be represented by the InChI code: 1S/C11H13BrF3N/c1-2-14(3)9-6-5-8(11(12,13)14)7-10(9)15/h5-7H,2-3H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline” are not available, trifluoromethylpyridines, which share the trifluoromethyl group, have been used in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline” include a molecular weight of 296.127 Da . It is similar to “4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” which has a density of 1.543 g/mL at 25 °C (lit.) .Scientific Research Applications
Antimicrobial and Antiproliferative Agents
Compounds derived from 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline have been studied for their potential as antimicrobial and antiproliferative agents. These compounds have shown promising activity against bacterial and fungal species, as well as cancer cell lines such as human breast adenocarcinoma (MCF7). The molecular docking studies suggest that these derivatives could serve as lead compounds for drug design .
Anti-corrosion Applications
Derivatives of this compound have been evaluated for their anti-corrosion potential. They have been found to significantly reduce corrosion rates in metals, making them valuable for industrial applications where metal preservation is crucial .
Analytical Chemistry
In the field of analytical chemistry, 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline derivatives are used as internal standards for the determination of iodine in various substances, including pharmaceuticals, iodized table salt, and organic compounds found in food items like milk and vegetables .
Educational Research
This compound has been utilized in educational research to develop optimized synthesis methods for related compounds. It serves as an excellent case study for junior college students to learn about experimental procedures, reports, and evaluations .
Antioxidant Properties
The antioxidant potential of derivatives of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline has been explored, with some showing promising results in scavenging free radicals. This property is beneficial for biomedical applications, particularly in the prevention of diseases caused by oxidative stress .
Molecular Modelling
The compound’s derivatives are used in molecular modelling to understand the interaction between drugs and their targets. This application is crucial in the rational design of new therapeutic agents with improved efficacy and reduced side effects .
Synthesis of Heterocyclic Compounds
2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline: is a key starting material in the synthesis of various heterocyclic compounds, which are a core structure in many pharmaceuticals. The versatility of this compound allows for the creation of a wide range of medicinal agents .
Drug Resistance Studies
Research into combating drug resistance in pathogens and cancer cells has utilized derivatives of this compound. By studying the pharmacological activities of these derivatives, scientists aim to develop new molecules with novel modes of action to treat microbial infections and cancer .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be a transition metal catalyst involved in carbon–carbon bond formation .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, such compounds typically act as organoboron reagents . These reagents participate in transmetalation, a process where an organic group is transferred from boron to a transition metal catalyst .
Biochemical Pathways
It’s worth noting that compounds of this nature are often involved in carbon–carbon bond formation, a fundamental process in organic synthesis .
Pharmacokinetics
A related compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats, suggesting potential avenues for future research .
Result of Action
A structurally similar compound, 4-bromo-2-fluoro-5-(trifluoromethyl)aniline, has been reported to have antimicrobial effects .
Action Environment
The action, efficacy, and stability of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated place . It is also incompatible with strong oxidizing agents .
properties
IUPAC Name |
2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N/c1-3-16(4-2)10-6-5-8(7-9(10)12)11(13,14)15/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVJKAZJUZEKBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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